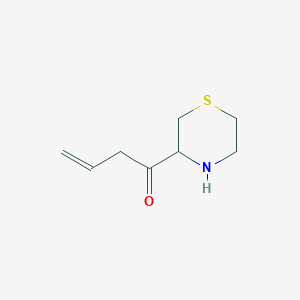

1-(Thiomorpholin-3-yl)but-3-en-1-one

Description

1-(Thiomorpholin-3-yl)but-3-en-1-one is a heterocyclic organic compound featuring a thiomorpholine ring (a six-membered ring containing one sulfur and one nitrogen atom) attached to a but-3-en-1-one moiety. Thiomorpholine derivatives are of interest in medicinal and synthetic chemistry due to their electron-rich heterocyclic systems, which can influence reactivity and interactions with biological targets .

Properties

Molecular Formula |

C8H13NOS |

|---|---|

Molecular Weight |

171.26 g/mol |

IUPAC Name |

1-thiomorpholin-3-ylbut-3-en-1-one |

InChI |

InChI=1S/C8H13NOS/c1-2-3-8(10)7-6-11-5-4-9-7/h2,7,9H,1,3-6H2 |

InChI Key |

SYIRXYPZKIHRJJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(=O)C1CSCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Thiomorpholin-3-yl)but-3-en-1-one can be synthesized through a one-pot reaction using microwave-assisted synthesis. This method involves the use of a solid base catalyst, such as magnesium oxide, in an eco-friendly solvent like ethanol. The reaction time is significantly reduced to about one hour compared to conventional methods, which can take up to ten hours .

Industrial Production Methods

The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous due to its energy efficiency and reduced reaction times, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(Thiomorpholin-3-yl)but-3-en-1-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .

Scientific Research Applications

1-(Thiomorpholin-3-yl)but-3-en-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Thiomorpholin-3-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with biological molecules, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Key Observations :

- Solubility: Piperazine derivatives () exhibit enhanced solubility in acidic conditions due to salt formation, whereas nonpolar aryl groups (e.g., 3,5-bis(trifluoromethyl)phenyl in ) reduce hydrophilicity.

Physicochemical Properties

While direct data for 1-(Thiomorpholin-3-yl)but-3-en-1-one is unavailable, inferences can be drawn from analogs:

- Molecular Weight: Estimated at ~173–180 g/mol (based on thiomorpholine + butenone). This is lower than piperazine derivatives (268.24 g/mol, ) due to the absence of a trifluoroacetate group.

- Polarity: The thiomorpholine ring likely increases polarity compared to purely aromatic substituents (e.g., thiophene in ), as seen in higher Rf values for aryl-substituted butenones (Rf = 0.42 for 1n in ).

Reactivity and Stability

- Enamine vs. Thiomorpholine Stability: Enamine analogs (e.g., (E)-1-(6-hydroxypyridin-3-yl)-4-(methylamino)but-3-en-1-one in ) are prone to hydrolysis due to their conjugated systems, requiring enzymatic intervention (e.g., RidA protein) to mitigate toxicity . In contrast, the saturated thiomorpholine ring in the target compound may confer greater hydrolytic stability.

- Functional Group Reactivity : Oxime derivatives (e.g., 1-(o-tolyl)but-3-en-1-one oxime in ) exhibit nucleophilic reactivity at the oxime group, whereas the thiomorpholine’s sulfur could participate in coordination chemistry or oxidation reactions .

Biological Activity

1-(Thiomorpholin-3-yl)but-3-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a thiomorpholine ring, which is known for its ability to enhance biological activity through its unique electronic and steric properties. The compound's structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that this compound exhibits substantial antimicrobial properties. For instance, compounds with similar thiomorpholine groups have demonstrated efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of Thiomorpholine Derivatives

| Compound | Target Bacteria | MIC (µM) | Reference |

|---|---|---|---|

| This compound | S. aureus | 15.8 | |

| 5c (similar structure) | MRSA | 31.6 | |

| 5e (similar structure) | S. epidermidis | 31.9 |

The data indicate that the presence of the thiomorpholine moiety enhances the antibacterial potency of these compounds.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have reported that derivatives of this compound can inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5c (derivative) | MDA-MB 231 (breast cancer) | 0.028 | |

| 5e (derivative) | HCT116 (colon cancer) | 0.033 |

These findings suggest that modifications to the thiomorpholine structure may lead to enhanced anticancer activity.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in microbial growth or cancer cell proliferation. The precise pathways remain an area for further research.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of thiomorpholine derivatives. The introduction of various substituents on the thiomorpholine ring has been shown to modulate activity significantly.

Table 3: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Hydroxy group | Increased antimicrobial activity |

| Methyl group | Enhanced anticancer efficacy |

| Halogen substituents | Varied effects on potency |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Development : A study demonstrated that derivatives with a thiomorpholine core showed promising results against resistant bacterial strains, paving the way for new antibiotic therapies .

- Cancer Treatment Exploration : Research indicated that certain analogs exhibited selective cytotoxicity towards tumor cells, suggesting their potential as chemotherapeutic agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(Thiomorpholin-3-yl)but-3-en-1-one, and how can reaction conditions be optimized?

Answer:

The compound’s synthesis likely involves a conjugate addition or ketone-functionalization strategy. For example:

- Step 1: React thiomorpholine with a pre-activated enone precursor (e.g., but-3-en-1-one derivatives) under nucleophilic conditions.

- Step 2: Optimize solvent polarity (e.g., ethanol or THF) and temperature (25–60°C) to balance reaction rate and selectivity.

- Step 3: Use catalysts like Lewis acids (e.g., ZnCl₂) to enhance thiomorpholine’s nucleophilicity.

- Validation: Monitor via TLC or HPLC for intermediate formation. For analogous enone syntheses, Dess-Martin periodinane (DMP) oxidation of allylic alcohols has proven efficient (83% yield in related thiophene derivatives) .

Key Considerations:

- Avoid over-oxidation of the thiomorpholine sulfur by controlling reaction atmosphere (inert gas) and temperature.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted thiomorpholine.

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

- Modeling Strategy: Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (FMOs). The LUMO energy of the enone system indicates susceptibility to nucleophilic attack at the β-carbon.

- Case Study: For thienyl-enones, TD-DFT calculations accurately predicted regioselectivity in Diels-Alder reactions, aligning with experimental outcomes .

- Validation: Compare computed IR/NMR spectra with experimental data to refine computational parameters.

Challenges:

- Sulfur’s electron-donating effects in thiomorpholine may lower the enone’s electrophilicity. Adjust calculations by including solvation models (e.g., PCM for polar solvents).

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify vinyl protons (δ 5.0–6.5 ppm, doublets) and thiomorpholine protons (δ 2.5–4.0 ppm, multiplet patterns). Compare to 1-(thiophen-3-yl)but-3-en-1-one, where vinyl protons appear at δ 5.05–5.22 .

- ¹³C NMR: Carbonyl carbon expected at δ 190–200 ppm.

- HPLC/MS: Confirm purity (>95%) and molecular ion peak ([M+H]⁺ via ESI-MS).

Troubleshooting:

- If oxidation byproducts (e.g., sulfoxides) are detected, repeat synthesis under nitrogen and add antioxidants (e.g., BHT) .

Advanced: How does the thiomorpholine ring influence the compound’s stability under acidic/basic conditions?

Answer:

- Acidic Conditions: Protonation of the thiomorpholine nitrogen may lead to ring-opening or sulfur oxidation. Test stability by incubating the compound in HCl (0.1–1 M) and monitoring degradation via HPLC.

- Basic Conditions: The enone may undergo Michael addition with hydroxide ions. Use pH-controlled buffers (pH 7–9) during reactions to minimize side reactions.

- Data Reference: Thiomorpholine derivatives are prone to sulfoxide formation under oxidative conditions; stability studies should include O₂ exclusion .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis/purification.

- Toxicity: Limited data available, but structurally similar enones (e.g., chalcones) may cause skin/eye irritation. Assume LD₅₀ (oral, rat) > 500 mg/kg.

- Disposal: Neutralize waste with dilute NaOH and incinerate.

Regulatory Compliance:

- Follow OSHA guidelines for sulfur-containing compounds. Document handling procedures per institutional chemical hygiene plans .

Advanced: How can researchers resolve contradictions in reported spectral data for thiomorpholine-containing enones?

Answer:

- Case Study: If NMR signals conflict with literature, verify solvent effects (e.g., chloroform vs. DMSO-d6 shifts) and tautomerism.

- Multi-Technique Validation: Cross-check with IR (C=O stretch ~1680 cm⁻¹) and high-resolution MS.

- Reproducibility: Replicate synthesis using alternative routes (e.g., Grignard addition to thiomorpholine carbonyl) to confirm structural assignments .

Basic: What are the potential applications of this compound in organic synthesis?

Answer:

- Building Block: Use in heterocycle synthesis (e.g., thiazoles via Hantzsch reaction) or as a Michael acceptor for C–S bond formation.

- Pharmaceutical Relevance: Thiomorpholine rings are found in kinase inhibitors; this compound could serve as a precursor for bioactive molecules .

Advanced: How to design a kinetic study for the oxidation of this compound?

Answer:

- Experimental Setup:

- React the compound with H₂O₂ (0.1–1 M) in acetonitrile.

- Sample aliquots at intervals (0, 15, 30, 60 min) and analyze via HPLC.

- Kinetic Modeling: Apply pseudo-first-order kinetics if [H₂O₂] >> [substrate]. Calculate rate constants (k) and Arrhenius parameters.

- Contradiction Management: If sulfoxide/sulfone ratios deviate from expectations, consider radical scavengers (e.g., TEMPO) to probe mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.